molecular formula C9H9BrO2 B105087 Ethyl 2-bromobenzoate CAS No. 6091-64-1

Ethyl 2-bromobenzoate

Cat. No.: B105087
CAS No.: 6091-64-1
M. Wt: 229.07 g/mol
InChI Key: BIHHBTVQFPVSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzoate (CAS: 6091-64-1) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It features a bromine substituent at the ortho position of the benzene ring, making it a key intermediate in organic synthesis. The compound is widely used in pharmaceuticals, materials science, and catalysis research, with applications in:

  • Cross-coupling reactions (e.g., Mizoroki–Heck reactions) .
  • Synthesis of hole-transporting materials (HTMs) for perovskite solar cells .
  • Experimental phasing in crystallography via SHELX programs .

Its physical properties include a density of 1.440 g/mL, a boiling point of 117°C (at 17 mmHg), and a yellow liquid appearance under standard conditions . Purity for research-grade material exceeds 98%, with storage recommendations at -20°C (1 month) or -80°C (6 months) .

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves direct esterification of 2-bromobenzoic acid with ethanol under acidic conditions. This approach leverages Brønsted acid catalysts such as sulfuric acid to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol.

Reaction Protocol

  • Reagents : 2-Bromobenzoic acid (1.0 eq), absolute ethanol (10 eq), concentrated sulfuric acid (0.1 eq).

  • Conditions : Reflux at 78°C for 12–24 hours under anhydrous conditions.

  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and rotary evaporation.

  • Purification : Distillation under reduced pressure (117°C at 17 mmHg).

This method typically achieves 60–70% yield in laboratory settings, though prolonged reaction times risk side reactions such as ether formation .

Table 1: Acid-Catalyzed Esterification Optimization

ParameterOptimal RangeEffect on Yield
Catalyst Loading0.05–0.2 eq H₂SO₄Maximizes at 0.1 eq
Reaction Time12–18 hours>90% conversion after 18 h
Ethanol Excess8–12 eqPrevents reversible hydrolysis

Sulfonimidate-Mediated Ethylation

A specialized method developed for sterically hindered acids employs sulfonimidates as ethylating agents. This approach circumvents the need for strong acids, making it suitable for acid-sensitive substrates .

Procedure

  • Reagents : 2-Bromobenzoic acid (3.00 mmol), sulfonimidate (3.00 mmol), tetrahydrofuran (25 mL).

  • Conditions : Reflux at 66°C for 120 hours under nitrogen.

  • Monitoring : TLC analysis (hexane:EtOAc 6:1) confirms conversion to this compound.

  • Isolation : Pentane precipitation of unreacted acid, followed by Kugelrohr distillation.

This method yields 47% of product with >95% purity, though the extended reaction time limits industrial applicability .

Table 2: Sulfonimidate Method Performance

MetricValue
Yield47%
Purity (HPLC)>95%
Reaction ScaleUp to 100 g

Carbodiimide-Promoted Esterification

The Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a room-temperature alternative. This method activates the carboxylic acid as an acyloxy intermediate, facilitating nucleophilic substitution .

Protocol

  • Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

  • Conditions : Stirring in dichloromethane at 25°C for 6–12 hours.

  • Byproduct Removal : Filtration of dicyclohexylurea precipitate.

  • Purification : Column chromatography (silica gel, hexane/EtOAc).

Yields reach 75–85% with minimal racemization, though DCC's toxicity necessitates careful handling .

Table 3: Carbodiimide Method Comparison

PromoterYield (%)Byproduct Solubility
DCC75–85Low (precipitates)
EDC70–80High (aqueous removal)

Mitsunobu Reaction

For chiral retention-sensitive applications, the Mitsunobu reaction provides stereochemical control via trialkylphosphine and azodicarboxylate reagents.

Key Steps

  • Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (1.5 eq), triphenylphosphine (1.3 eq), diethyl azodicarboxylate (1.3 eq).

  • Conditions : THF at 0°C → 25°C over 4 hours.

  • Workup : Aqueous wash to remove hydrazine byproducts.

This method achieves 80–90% yield but requires stoichiometric reagents, increasing costs .

Table 4: Mitsunobu Reaction Economics

FactorImpact
Reagent Cost$12–15/g product
Atom Economy<40%
Stereochemical Purity>99% ee

Titanium-Catalyzed Industrial Synthesis

Large-scale production employs titanium(IV) isopropoxide as a Lewis acid catalyst, enabling continuous-flow processes.

Industrial Protocol

  • Reagents : 2-Bromobenzoic acid (1.0 eq), ethanol (5 eq), Ti(OiPr)₄ (0.05 eq).

  • Conditions : 150°C in a continuous stirred-tank reactor (CSTR), residence time 2 hours.

  • Product Recovery : Molecular sieves for water removal, yielding 85–90% conversion.

This method excels in scalability, with throughputs exceeding 100 kg/day in optimized plants .

Table 5: Catalytic Methods Comparison

MethodTemperature (°C)Catalyst LoadingYield (%)
Acid-Catalyzed780.1 eq H₂SO₄60–70
Titanium-Catalyzed1500.05 eq Ti85–90

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Ethyl 2-bromobenzoate serves as a versatile intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Synthesis of Aryl Compounds

This compound is commonly used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to synthesize aryl compounds. For instance, it can react with organoboranes to produce biaryl compounds, which are vital in drug development .

Production of Benzoyl Derivatives

The compound can be hydrolyzed to yield 2-bromobenzoic acid, which is further utilized in synthesizing benzoyl derivatives. These derivatives are significant in the synthesis of dyes and fragrances .

Biological Applications

This compound has been investigated for its biological properties, including antimicrobial and antifungal activities. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound and its derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. This makes it a candidate for developing new antimicrobial agents .

Material Science

In material science, this compound is utilized in synthesizing polymeric materials. Its functional groups allow for the incorporation into polymer chains, enhancing properties like thermal stability and mechanical strength.

Polymer Synthesis

The compound can be used as a monomer or a cross-linking agent in the production of polymers with specific functionalities. The bromine atom facilitates further reactions that modify polymer properties for applications in coatings and adhesives .

Synthesis of Functionalized Aryldimethylsilanols

In a study published in Organic Letters, this compound was used as a substrate for synthesizing aryldimethylsilanols via palladium-catalyzed silylation reactions. The study reported high yields and demonstrated the utility of this compound in forming complex silanol derivatives .

Development of Antifungal Agents

A research article highlighted the synthesis of new antifungal agents derived from this compound. The derivatives showed promising activity against fungal strains resistant to conventional treatments, suggesting potential applications in pharmaceutical development .

Mechanism of Action

The mechanism of action of ethyl 2-bromobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrolytic Stability

Ethyl 2-bromobenzoate exhibits distinct reactivity compared to its meta- and para-bromo isomers. A 2022 study evaluated hydrolytic stability in alkaline media, rat plasma, and rat liver microsomes :

Compound Base Media (t₁/₂, min) Rat Plasma (t₁/₂, min) Microsomes (t₁/₂, min)
This compound (10) 15 10 N.D.
Ethyl 3-bromobenzoate (11) 25 11 12
Ethyl 4-bromobenzoate (12) 12 12 10
Methyl benzoate (1) 29 17 N.D.

Key Findings :

  • Steric and Electronic Effects : The ortho isomer (10) hydrolyzes faster in base than the meta isomer (11) due to steric hindrance destabilizing the transition state. The para isomer (12) shows intermediate stability.
  • Plasma Stability : All bromobenzoates degrade similarly in rat plasma (~10–12 min), suggesting enzyme-mediated hydrolysis dominates over positional effects.

Catalytic Reactivity

This compound is a challenging substrate in catalysis due to its electron-withdrawing bromine and coordinating ester group. In nickel-catalyzed cross-couplings, it achieved moderate yields (44–65%) with alkyl bromides, outperforming sterically hindered analogs like isopropyl 2-bromobenzoate , which failed in hydrogenation reactions .

Physical and Spectroscopic Properties

Property This compound Ethyl 4-Bromobenzoate* Methyl Benzoate
Density (g/mL) 1.440 ~1.45 (estimated) 1.094
Boiling Point (°C) 117 (17 mmHg) Higher (symmetry) 199
LogP (HPLC) 3.00 N.D. 1.96
IR Absorption (C=O, cm⁻¹) 1728 ~1725 1710

*Data for ethyl 4-bromobenzoate inferred from structural analogs .

Notes:

  • The ortho bromine increases logP (3.00 vs. 1.96 for methyl benzoate), enhancing lipophilicity .
  • NMR spectra show characteristic shifts: δ 7.91–7.88 (m, 1H) for the ortho aromatic proton .

Biological Activity

Ethyl 2-bromobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its synthesis, stability, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C9H9BrO2
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 6091-64-1
  • Physical State : Liquid (colorless to light yellow)

Synthesis

This compound can be synthesized through various methods, including the esterification of 2-bromobenzoic acid with ethanol under acidic conditions. A typical synthesis involves refluxing 2-bromobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid or using more environmentally friendly methods involving ionic liquids or microwave-assisted synthesis .

Stability and Hydrolytic Activity

Recent studies have investigated the hydrolytic stability of this compound compared to other brominated esters. It exhibits a half-life (t1/2t_{1/2}) of approximately 15 minutes under base-catalyzed hydrolysis conditions, which is higher than that of ethyl 4-bromobenzoate (12 minutes) but comparable to unsubstituted ethyl benzoate (15 minutes). This suggests that the position of the bromine atom significantly affects the compound's reactivity .

Table 1: Hydrolytic Stability Comparison

CompoundHalf-Life (t1/2t_{1/2})
This compound15 minutes
Ethyl 4-bromobenzoate12 minutes
Unsubstituted ethyl benzoate15 minutes
Ethyl 3-bromobenzoate25 minutes

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it can disrupt bacterial cell membranes, leading to cell death. This mechanism was particularly evident in tests against Escherichia coli, where membrane permeability increased significantly upon exposure to the compound .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations for inhibiting bacterial growth .
  • Environmental Impact : Research into its environmental persistence showed that while this compound is relatively stable in aqueous environments, it can undergo degradation under certain conditions, which is crucial for assessing its ecological footprint .

Applications

Given its biological properties, this compound can be utilized in various applications:

  • Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibacterial agents.
  • Agricultural Chemicals : Potential use as a biopesticide due to its efficacy against certain pathogens.
  • Chemical Synthesis : Serves as an intermediate in organic synthesis reactions, particularly in the preparation of more complex aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-bromobenzoate with high yield and purity?

  • Methodological Answer : this compound is typically synthesized via bromination of ethyl benzoate using brominating agents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

  • Temperature : Maintain 0–5°C to control exothermic reactions.
  • Solvent : Use anhydrous dichloromethane or carbon tetrachloride to avoid hydrolysis.
  • Purification : Isolate the product via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) .
    • Data Table :
MethodYield (%)Purity (HPLC)Key Conditions
Br₂/FeBr₃85–90>98%0–5°C, 12 h reaction time
NBS (N-bromosuccinimide)75–8095%RT, radical initiator (AIBN)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows a triplet at δ 1.3–1.4 ppm (CH₃ of ethyl group), a quartet at δ 4.3–4.4 ppm (CH₂), and aromatic protons at δ 7.3–8.1 ppm. ¹³C NMR confirms the ester carbonyl at ~168 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br at ~560 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotopic pattern) .

Q. What are the critical parameters for recrystallizing this compound to ensure purity?

  • Methodological Answer : Use a solvent system with low solubility at room temperature (e.g., ethanol/water). Slowly cool the hot saturated solution to 0°C to form large crystals. Filter under reduced pressure and dry in a vacuum desiccator. Monitor purity via melting point (reported: 34–36°C) and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths and angles. Key steps:

  • Crystal Growth : Use slow evaporation of a hexane/ethyl acetate mixture.
  • Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and electron density mapping to confirm bromine positioning .

Q. What strategies can resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Control Experiments : Verify reaction conditions to rule out side products (e.g., di-brominated derivatives).
  • Literature Benchmarking : Cross-reference with NIST Chemistry WebBook or PubChem data for known artifacts .

Q. How to design mechanistic studies to investigate the bromination pathway of ethyl benzoate derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ⁸¹Br-labeled Br₂ to track regioselectivity via MS/MS fragmentation.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.
  • Computational Modeling : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to calculate activation energies for competing pathways .

Properties

IUPAC Name

ethyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHBTVQFPVSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209751
Record name Ethyl 2-bromobenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6091-64-1
Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (2.005 g, 9.47 mmol, 1.0 eq.) was combined with iodoethane (1.60 ml, 19.9 mmol, 2.0 eq.)and sodium bicarbonate (1.68 g, 19.9 mmol, 2.0 eq.) in dimethylformamide (10 ml, 1M) and stirred at room temperature for a total of 4 days. The reaction was then diluted with water (20 ml) and extracted with ether:hexane (1:1, 3×20 ml). The combined organic extracts were washed with aqueous 10% sodium hydrogen sulfite (20 ml), water (20 ml), and aqueous saturated sodium chloride (20 ml). Next, the organic extracts were dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on silica gel (50 g) eluting with ether:hexane (1:6) to furnish the title C compound (2.17 g).
Quantity
2.005 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-bromobenzoate
Ethyl 2-bromobenzoate
Ethyl 2-bromobenzoate
Ethyl 2-bromobenzoate
Ethyl 2-bromobenzoate
Ethyl 2-bromobenzoate

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